Cas no 77966-47-3 (Acetamide,N-(4-chloro-2-methylphenyl)-2-(diethylamino)-, hydrochloride (1:1))

Acetamide,N-(4-chloro-2-methylphenyl)-2-(diethylamino)-, hydrochloride (1:1) structure
77966-47-3 structure
Product Name:Acetamide,N-(4-chloro-2-methylphenyl)-2-(diethylamino)-, hydrochloride (1:1)
CAS No:77966-47-3
MF:C13H20Cl2N2O
MW:291.216701507568
CID:569690
PubChem ID:53897
Update Time:2025-04-19

Acetamide,N-(4-chloro-2-methylphenyl)-2-(diethylamino)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(4-chloro-2-methylphenyl)-2-(diethylamino)-, hydrochloride (1:1)
    • (4-chloro-2-methyl-phenyl)carbamoylmethyl-diethyl-azanium chloride
    • [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium,chloride
    • (4-chloro-2-methylphenyl)carbamoylmethyl-diethyl-azanium chloride
    • 4'-Chloro-2-(diethylamino)-o-acetotoluidide, hydrochloride
    • o-ACETOTOLUIDIDE, 4'-CHLORO-2-(DIETHYLAMINO)-, HYDROCHLORIDE
    • Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
    • 77966-47-3
    • C 3101
    • Inchi: 1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-7-6-11(14)8-10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H
    • InChI Key: KWYBNBKSNVYAJH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)NC(C[NH+](CC)CC)=O.[Cl-]

Computed Properties

  • Exact Mass: 290.0952687g/mol
  • Monoisotopic Mass: 290.0952687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 244
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.5Ų
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